Application: “2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL” is a chemical compound with the CAS Number371-99-3.
Results or Outcomes: The outcomes would also depend on the specific reactions. In general, the use of this compound as a reagent would facilitate certain chemical transformations.
Application: This compound has been used in the direct 2,2,2-trifluoroethylation of indoles via C–H functionalization.
Results or Outcomes: The outcome of this reaction is the efficient direct 2,2,2-trifluoroethylation of indoles.
Results or Outcomes: The outcome of this reaction is the efficient determination of ibuprofen residue in surface and wastewater samples.
Application: This compound is used as a halogenation reagent.
2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL, with the molecular formula C4H8F3NO and a molecular weight of 143.11 g/mol, is a fluorinated compound notable for its unique chemical properties. This compound features a hydroxyl group (-OH) and a trifluoroethyl amino group, which contributes to its distinct reactivity and solubility characteristics. It is primarily used in research settings due to its specialized properties, including enhanced acidity compared to non-fluorinated alcohols .
No information is available on the mechanism of action of this compound in biological systems.
Due to the lack of research, specific safety information on 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL is not available. However, considering the presence of a primary amine, general safety precautions for handling amines should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves and eye protection []. Additionally, the presence of fluorine suggests potential consideration for fluoride hazards during handling or disposal [].
The chemical reactivity of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL is influenced by the electronegative fluorine atoms, which can stabilize certain reaction intermediates. Key reactions include:
The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL can be achieved through several methods:
textR-NH2 + CF3CH2Br → R-NH-CF3CH2 + HBr
Several compounds share structural similarities with 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL. A comparison highlights their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
2-Aminoethanol | C₂H₇NO | Simple amino alcohol without fluorine |
1-(Trifluoromethyl)ethanol | C₂H₃F₃O | Contains a trifluoromethyl group but lacks amino functionality |
Trifluoroacetic acid | C₂F₃O₂ | Strong acid; used for acylation reactions |
3-(Trifluoromethyl)phenol | C₆H₄F₃O | Exhibits phenolic properties; used in various applications |
The presence of the trifluoroethyl group significantly alters the chemical reactivity and physical properties compared to non-fluorinated analogs, making 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL particularly valuable in specialized applications .